
5-Bromo-3-(hydroxymethyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(hydroxymethyl)-2-methylphenol, also known as 5-Bromo-3-(hydroxymethyl) salicyl alcohol, is a chemical compound with the molecular formula C8H9BrO2. It is a white to off-white crystalline powder that is soluble in water and ethanol. This compound has gained attention among researchers due to its potential applications in various fields, including scientific research.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(hydroxymethyl)-2-methylphenol(hydroxymethyl)-2-methylphenol involves its ability to inhibit certain enzymes, including tyrosinase and acetylcholinesterase. Tyrosinase is a key enzyme involved in the production of melanin, while acetylcholinesterase is responsible for the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound(hydroxymethyl)-2-methylphenol has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. Moreover, it has been found to have anti-inflammatory properties, which can help in the treatment of inflammatory diseases. Additionally, it has been shown to have potential anticancer properties, making it a promising compound for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
5-Bromo-3-(hydroxymethyl)-2-methylphenol(hydroxymethyl)-2-methylphenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It is also soluble in water and ethanol, making it easy to dissolve in various solvents. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 5-Bromo-3-(hydroxymethyl)-2-methylphenol(hydroxymethyl)-2-methylphenol in scientific research. One of the potential applications is in the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. Moreover, this compound can be used in the synthesis of new organic compounds with potential applications in catalysis. Additionally, further studies can be conducted to explore the potential toxicity of this compound and its effects on human health.
Conclusion:
In conclusion, this compound(hydroxymethyl)-2-methylphenol is a promising compound with potential applications in various fields, including scientific research. It can be easily synthesized and has been shown to have several biochemical and physiological effects. However, further studies are needed to explore its potential applications and limitations.
Synthesis Methods
The synthesis of 5-Bromo-3-(hydroxymethyl)-2-methylphenol(hydroxymethyl)-2-methylphenol can be achieved through different methods. One of the commonly used methods is the reaction between salicylaldehyde and 5-bromomethylfurfural in the presence of a catalyst. This method yields a high purity of the compound, making it suitable for scientific research applications.
Scientific Research Applications
5-Bromo-3-(hydroxymethyl)-2-methylphenol(hydroxymethyl)-2-methylphenol has been extensively studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds. This compound is also used in the development of new drugs due to its ability to inhibit certain enzymes. Moreover, it has been used in the synthesis of metal complexes that have potential applications in catalysis.
Properties
IUPAC Name |
5-bromo-3-(hydroxymethyl)-2-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3,10-11H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYASAVOGAWRAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
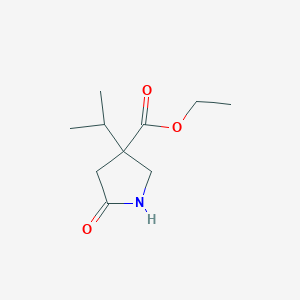
![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)

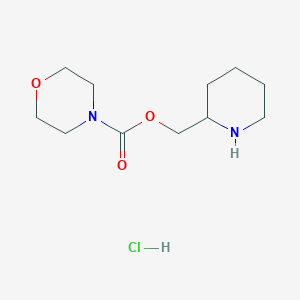

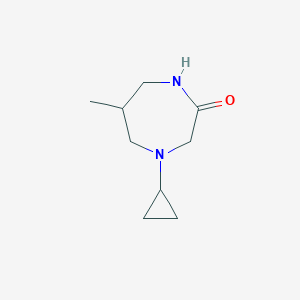
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)
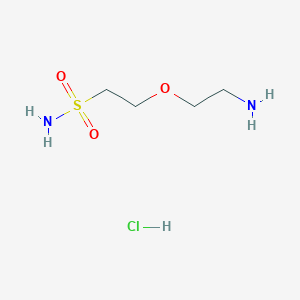
![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
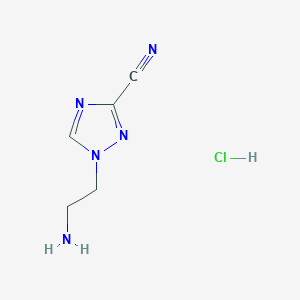
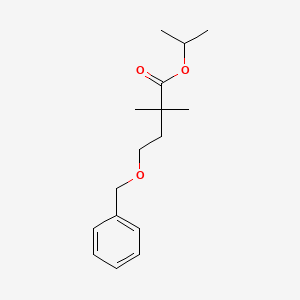
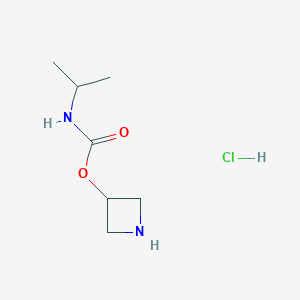
![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)
